molecular formula C11H13N3O2S B1225640 methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1225640
M. Wt: 251.31 g/mol
InChI Key: CCWIILKSNVTARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-aminothiazole with a suitable pyrrole derivative. One common method involves the condensation of 2-aminothiazole with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar antimicrobial properties.

    Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thiazole ring but shares the pyrrole structure.

    5-(2-Aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but without the methyl ester group.

Uniqueness

Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of both thiazole and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

methyl 5-(2-amino-1,3-thiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H13N3O2S/c1-5-8(10(15)16-3)6(2)13-9(5)7-4-17-11(12)14-7/h4,13H,1-3H3,(H2,12,14)

InChI Key

CCWIILKSNVTARS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C2=CSC(=N2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

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